molecular formula C17H18N2O4S B2583943 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954703-62-9

4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2583943
CAS No.: 954703-62-9
M. Wt: 346.4
InChI Key: YYWKFOSGEQNOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Validation

The compound 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzenesulfonamide, with substituents at specific positions:

  • A methyl group at the 4-position of the benzene ring.
  • An N-linked oxazolidinone moiety at the sulfonamide nitrogen. The oxazolidinone ring is further substituted with a phenyl group at the 3-position and a methylenyl bridge connecting to the sulfonamide nitrogen.

The molecular formula is C₁₇H₁₈N₂O₄S , with a molecular weight of 346.40 g/mol . The SMILES notation O=S(C1=CC=C(C)C=C1)(NCC2CN(C3=CC=CC=C3)C(O2)=O)=O accurately represents the connectivity of atoms. Structural validation via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy is not explicitly documented in public databases, but computational models confirm the stability of the oxazolidinone ring and planar benzene sulfonamide group.

Table 1: Key Structural and Molecular Data

Property Value Source
CAS Registry Number 954703-62-9
Molecular Formula C₁₇H₁₈N₂O₄S
Molecular Weight 346.40 g/mol
SMILES Provided above

Systematic vs. Common Name Usage in Literature

This compound is exclusively referred to by its systematic IUPAC name in scientific literature and commercial catalogs. No common or trivial names are associated with it, likely due to its specialized structure and limited historical use. The absence of shorthand abbreviations (e.g., "MPOB") in publications underscores its niche application in medicinal chemistry research, particularly in studies exploring sulfonamide-based enzyme inhibitors.

Notably, the oxazolidinone and benzenesulfonamide moieties are frequently cited in patents and journals as pharmacophores for antimicrobial and anticancer agents. However, these discussions focus on broader compound classes rather than this specific molecule.

Properties

IUPAC Name

4-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-13-7-9-16(10-8-13)24(21,22)18-11-15-12-19(17(20)23-15)14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWKFOSGEQNOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents for substitution reactions can include halogens, alkylating agents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as an antimicrobial agent, anti-inflammatory compound, or in cancer treatment, depending on its specific interactions with biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide derivatives from the provided evidence, focusing on structural features, synthesis yields, and spectroscopic properties.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g·mol⁻¹) Key Substituents/Features Synthesis Yield Key Spectroscopic Data (NMR/MS)
4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide (Target) C₁₈H₁₈N₂O₄S 358.42* Oxazolidinone ring (2-oxo), phenyl group at position 3, methylbenzenesulfonamide linkage N/A N/A
4-methyl-N-(2-methylallyl)-N-((2-(prop-1-en-2-yl)cyclopropyl)methyl)benzenesulfonamide (97b) C₁₇H₂₃NO₂S 313.44 Cyclopropane ring, allyl groups 52% HRMS (ESI): [M+Na]⁺ 328.1347; IR: 1737 cm⁻¹ (C=O)
N-(2-(benzo[d][1,3]dioxol-5-yl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide C₂₀H₂¹ClNO₅S 387.45 Epoxide (oxirane) ring, benzodioxole group 77% MS (EI): m/z 387 (M⁺)
4-methyl-N-(2-(naphthalen-2-yl)allyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide C₂₃H₂₃NO₃S 393.50 Naphthalene group, epoxide ring 69% MS (EI): m/z 393 (M⁺)
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide C₁₆H₁₃ClN₂O₃S 364.81 Isoxazole ring, chloro substituent on benzene N/A N/A

*Calculated using standard atomic weights.

Key Observations

Core Structural Differences: The target compound features an oxazolidinone ring, a lactam structure absent in analogues from –4. Compound 97b () includes a cyclopropane ring and allyl groups, which may increase steric hindrance and reduce solubility relative to the target compound .

Synthesis Efficiency: The highest yield (83%) is observed in 4-methyl-N-((2-methyloxiran-2-yl)methyl)-N-(2-phenylallyl)benzenesulfonamide (), synthesized via General Procedure II.

Spectroscopic Trends :

  • IR Data : Compound 97b shows a strong C=O stretch at 1737 cm⁻¹, a hallmark of carbonyl groups absent in epoxide- or isoxazole-containing analogues .
  • Mass Spectrometry : All compounds exhibit clear molecular ion peaks (M⁺), confirming their molecular weights .

Naphthalene and benzodioxole groups () enhance aromatic π-stacking interactions, which could improve binding affinity in biological targets .

Implications for Drug Design

  • The oxazolidinone in the target compound may improve bioavailability compared to epoxide-containing analogues, as lactams are less prone to ring-opening reactions.
  • The absence of bulky groups (e.g., naphthalene in ) in the target compound suggests better membrane permeability.

Biological Activity

4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, especially in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₃O₄S
  • Molecular Weight : 327.76 g/mol
  • CAS Number : 898543-06-1
  • InChI Key : ITMQDYQHNKXERQ-YDALLXLXSA-N

Structural Characteristics

The compound features a sulfonamide group, which is known for its antibacterial properties, and an oxazolidinone moiety that contributes to its biological activity. The presence of the methyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar oxazolidinone structures exhibit significant antibacterial activity against a range of pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism often involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BE. coli1.0 µg/mL
4-methyl-N...Staphylococcus aureus0.25 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Similar sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.

Case Study: COX Inhibition Assay

In vitro studies have indicated that related compounds exhibit selective COX-2 inhibition with IC50 values ranging from 0.1 to 0.31 µM, demonstrating a favorable safety profile compared to traditional NSAIDs like indomethacin.

Cytotoxicity Assessment

Safety assessments are crucial for evaluating the therapeutic potential of new compounds. In cytotoxicity assays using human cell lines, compounds similar to 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide showed no significant toxicity at therapeutic concentrations.

Table 2: Cytotoxicity Results

Compound NameCC50 (µM)Hemolysis (%)
Compound A>100<5
Compound B>100<5
4-methyl-N...>100<5

The biological activity of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is primarily attributed to:

  • Inhibition of Protein Synthesis : By binding to the ribosomal subunits, it prevents bacterial growth.
  • Selective COX Inhibition : Reducing inflammation through modulation of arachidonic acid metabolism.
  • Antioxidant Properties : Some studies suggest that related compounds may exhibit antioxidant effects, further contributing to their anti-inflammatory profile.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Precursor Preparation : Start with 4-methylbenzenesulfonamide and a functionalized oxazolidinone derivative (e.g., 5-aminomethyl-3-phenyloxazolidin-2-one).

Coupling Reaction : Use activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOAt) in dichloromethane (DCM) at 0°C to form the sulfonamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Characterization : Confirm structure via 1^1H/13^{13}C NMR (to verify sulfonamide linkage and oxazolidinone ring) and mass spectrometry (for molecular weight validation) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis) .
  • Catalyst Ratios : A 1:1.2 molar ratio of EDC to HOAt improves activation efficiency.
  • Reaction Time : Extended stirring (12–24 hours) ensures complete conversion.
    Table 1 : Optimization Data from Analogous Syntheses
ConditionYield (%)Purity (HPLC)
DCM, 0°C, 12 h6295%
DMF, RT, 24 h3788%
EDC/HOAt (1:1.2), DCM7397%
(Data extrapolated from sulfonamide coupling studies in )

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR Spectroscopy : 1^1H NMR confirms the methyl group (δ 2.4 ppm) and oxazolidinone protons (δ 4.1–4.5 ppm). 13^{13}C NMR identifies carbonyl (δ 170–175 ppm) and sulfonamide (δ 125–130 ppm) carbons .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 1150–1200 cm1^{-1} (S=O stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 387.12 for C18_{18}H18_{18}N2_2O4_4S) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize in vitro protocols (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923).
  • Compound Purity : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
  • Structural Confirmation : Re-analyze batches with conflicting data using X-ray crystallography (for solid-state structure) or 2D NMR (e.g., NOESY for stereochemistry) .

Basic: What biological activities are associated with this compound?

Answer:
Structural analogs exhibit:

  • Antimicrobial Activity : Inhibition of bacterial enoyl-ACP reductase (IC50_{50} ~5 µM) .
  • Anti-inflammatory Effects : NLRP3 inflammasome suppression in macrophage models .
  • Anticancer Potential : Apoptosis induction in HT-29 colon cancer cells (EC50_{50} 10–20 µM) via caspase-3 activation .

Advanced: How does the oxazolidinone moiety influence pharmacokinetic properties?

Answer:
The oxazolidinone ring:

  • Enhances Metabolic Stability : Resistance to cytochrome P450 oxidation due to steric hindrance.
  • Improves Solubility : Polar carbonyl group increases aqueous solubility (logP reduced by 0.5–1.0 units vs. non-oxazolidinone analogs) .
  • Bioavailability : Oral bioavailability in rodent models is ~40–50% due to balanced lipophilicity (clogP ~2.3) .

Basic: What in vitro assays are recommended for evaluating its bioactivity?

Answer:
Standard assays include:

  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
  • Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC50_{50} >50 µM desirable).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC or kinase targets) .

Advanced: How can computational modeling predict target interactions?

Answer:
Methodology :

Docking Studies : Use AutoDock Vina to model binding to NLRP3 (PDB: 6NPY) or bacterial FabI (PDB: 3GNS).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable).

Pharmacophore Mapping : Identify critical H-bond acceptors (sulfonamide O) and hydrophobic regions (phenyl ring) .

Basic: How should solubility challenges be addressed during formulation?

Answer:
Strategies include:

  • Salt Formation : Use sodium or meglumine salts to enhance aqueous solubility.
  • Co-Solvents : Employ PEG-400 or cyclodextrin complexes for in vivo studies .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: What are the latest findings on its mechanism of action?

Answer:
Recent studies suggest:

  • NLRP3 Inflammasome Inhibition : Blocks ASC speck formation (IC50_{50} 0.8 µM) by targeting the NEK7 interaction domain .
  • Bacterial Target Engagement : Binds to FabI (enoyl-ACP reductase) with a Kd_d of 2.3 µM, validated via SPR .
    Contradictions : Some reports indicate off-target kinase inhibition (e.g., JAK2 at 10 µM), requiring orthogonal assays (e.g., kinome profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.